molecular formula C20H23N3O2 B2645467 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea CAS No. 941908-79-8

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2645467
CAS No.: 941908-79-8
M. Wt: 337.423
InChI Key: VBGDIYOUEUVSON-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea is a synthetic urea derivative designed for advanced chemical and pharmacological research. This compound features a molecular architecture that integrates indole and phenylethyl moieties, a structural motif seen in compounds screened for potential biological activity . Urea derivatives containing aryl systems are of significant interest in medicinal chemistry, particularly in the search for new antimicrobial agents. Recent studies on analogous molecules have demonstrated promising growth inhibition against challenging bacterial strains such as Acinetobacter baumannii , highlighting the therapeutic potential of this chemical class . The mechanism of action for such compounds is often explored through molecular docking studies to elucidate their binding interactions with biological targets . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a candidate for in-vitro screening programs against a panel of bacterial and fungal pathogens. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(16-8-4-3-5-9-16)21-20(24)22-18-14-23(12-13-25-2)19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGDIYOUEUVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide and a suitable base.

    Formation of the Urea Moiety: The final step involves the reaction of the indole derivative with phenylethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxyethyl and phenylethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include urea derivatives with variations in the indole substituents and aryl/alkyl groups on the urea moiety. Key analogues are summarized in Table 1 and discussed below.

Table 1: Comparison of Structural and Functional Properties

Compound Name Indole Substituent Urea Substituent Molecular Weight (g/mol) Key Biological Activity Reference
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea 2-Methoxyethyl 1-Phenylethyl 353.41 Complement inhibition
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea Ethyl 2-Methylphenyl 307.37 Not specified (structural focus)
1-Phenyl-3-(1-phenylethyl)urea (parent derivative) None (simple phenyl) 1-Phenylethyl 254.30 Baseline complement inhibition
3-(1H-Benzoimidazol-2-yl)-1-(2-nitrophenyl)urea Benzimidazole 2-Nitrophenyl 297.27 Unspecified (heterocyclic urea)
Physicochemical and Pharmacokinetic Properties
  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to the ethyl-substituted analogue (Table 1, Entry 2) .
  • Hydrogen Bonding: All urea derivatives retain the urea’s dual hydrogen-bond donor/acceptor capacity, critical for target engagement.

Biological Activity

Overview

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. The compound's unique structure incorporates an indole core, a methoxyethyl group, and a phenylethyl urea moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

  • IUPAC Name : 1-[1-(2-methoxyethyl)indol-3-yl]-3-(1-phenylethyl)urea
  • Molecular Formula : C20H23N3O2
  • CAS Number : 941908-79-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole core is known to modulate enzyme and receptor activities, while the methoxyethyl and phenylethyl groups enhance binding affinity. The specific mechanisms may vary depending on the biological activity being investigated.

Anticancer Activity

Research indicates that compounds with similar structures show potential anticancer properties. For instance, derivatives of indole have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The urea moiety may enhance the stability and bioavailability of the compound, contributing to its efficacy in cancer therapy.

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. Studies have shown that modifications in the indole structure can lead to enhanced antibacterial and antifungal properties. The exact mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that related compounds can reduce the production of TNF-alpha and IL-6 in stimulated cells, suggesting a role in managing inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Anticancer Activity Indole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects.
Antimicrobial Studies Compounds structurally related to this compound show broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common bacterial strains.
Anti-inflammatory Research Inhibition of IL-6 production in SW1353 cells with IC50 values around 820 nM has been reported for similar compounds, highlighting their potential in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyethyl-indole derivatives with isocyanate intermediates under inert conditions (e.g., nitrogen atmosphere) at 60–80°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) yields the urea backbone. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate), using catalysts like triethylamine, and monitoring purity via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indole and urea moieties using 1H^1H- and 13C^{13}C-NMR. Key signals include the NH protons of urea (~8–10 ppm) and methoxyethyl group protons (~3.3–3.7 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches the theoretical value (e.g., C20_{20}H23_{23}N3_{3}O2_{2}, MW 337.42 g/mol).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the solid state .

Q. How can researchers address low yields during synthesis?

  • Methodology : Optimize solvent polarity (e.g., switch from DCM to DMF for better solubility), use protecting groups for reactive sites (e.g., Boc for indole NH), and employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for complement inhibition?

  • Methodology :

  • Backbone Modifications : Replace the methoxyethyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to assess steric effects on target binding. shows that 1-phenylethyl groups enhance inhibitory activity against complement C3a .
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring to modulate urea NH acidity, potentially improving hydrogen-bonding with protease active sites .
  • Biological Assays : Use ELISA or surface plasmon resonance (SPR) to quantify inhibition constants (KiK_i) against complement proteins .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Simulate interactions with complement C3a receptor (PDB ID: 1XEZ) using AutoDock Vina or Schrödinger Suite. Focus on urea NH interactions with Arg118^{118} and Tyr174^{174} residues .
  • ADMET Prediction : Utilize tools like SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) and toxicity risks .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodology :

  • Replicate Experiments : Ensure consistent assay conditions (e.g., buffer pH, temperature) and validate compound purity (>95% by HPLC) .
  • Control Compounds : Include reference inhibitors (e.g., SB 290157 for C3a inhibition) to benchmark activity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 1-phenyl-3-(quinolin-5-yl)urea in ) to identify trends in substituent effects .

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